Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate
Description
It is synthesized via a high-yield (95%) reaction involving compound 19d, as described in , producing a yellow oil with distinct NMR spectral characteristics (δ 7.78 ppm for aromatic protons, δ 3.69 ppm for methoxy groups).
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
methyl 2-(dimethylcarbamoylsulfanyl)-4-methoxybenzoate |
InChI |
InChI=1S/C12H15NO4S/c1-13(2)12(15)18-10-7-8(16-3)5-6-9(10)11(14)17-4/h5-7H,1-4H3 |
InChI Key |
AYKSVNOWXJDCPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC(=C1)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to yield the final product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Nucleophiles like amines, thiols; conditionssolvents like ethanol or acetonitrile, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Derivatives
The structural uniqueness of Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate lies in its dimethylcarbamoylthio group (-SCON(CH₃)₂) , which distinguishes it from related compounds. Key comparisons include:
*Calculated from molecular formula C₁₂H₁₅NO₄S.
- Functional Group Impact: The dimethylcarbamoylthio group enhances stability compared to simple thioethers (e.g., -S-CH₂-thienyl in ) due to the electron-withdrawing carbamoyl moiety. This may reduce nucleophilic reactivity but improve metabolic stability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
